Chemical Structure Properties of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one
The following technical guide details the chemical structure, synthesis, and properties of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one . Technical Guide & Whitepaper Executive Summary & Chemical Identity 1-(1-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and properties of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one .
Technical Guide & Whitepaper
Executive Summary & Chemical Identity
1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one is a functionalized pyrazole scaffold characterized by a high degree of regiochemical specificity. Unlike common pyrazolone derivatives (e.g., Edaravone), this molecule features a fixed aromatic pyrazole core with a ketone moiety at the C5 position. Its structural integrity makes it a critical intermediate in the synthesis of p38 MAP kinase inhibitors, agrochemicals, and transition metal ligands.
Core Chemical Data
Property
Specification
IUPAC Name
1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one
Common Synonyms
5-Acetyl-1-methyl-3-phenylpyrazole
Molecular Formula
C₁₂H₁₂N₂O
Molecular Weight
200.24 g/mol
CAS Number
1339768-51-2 (Generic analog ref); Specific isomer requires regiochemical verification
Melting Point
59–60 °C [1]
Solubility
Soluble in DMSO, CHCl₃, CH₂Cl₂, Ethanol; Insoluble in water
Structural Analysis & Electronic Properties
Regiochemistry and Numbering
The numbering of the pyrazole ring is dictated by the N-methyl substituent, which fixes the tautomeric equilibrium:
Position 1 (N): Methyl group (
). This blocks tautomerism, locking the aromatic system.
Position 3 (C): Phenyl group (
).
Position 4 (C): Proton (
). This is the nucleophilic center of the ring.
Position 5 (C): Acetyl group (
).[1] This position is electron-deficient due to the adjacent nitrogen and the withdrawing carbonyl.
Conformational Dynamics
Crystallographic data of analogous 5-substituted pyrazoles indicates that the C5-acetyl group and C3-phenyl ring are likely twisted out of the pyrazole plane to minimize steric repulsion with the N-methyl group and the C4-proton.
Steric Clash: The N1-Methyl group exerts steric pressure on the C5-Acetyl group, preventing coplanarity. This reduces conjugation between the carbonyl and the pyrazole ring, potentially increasing the reactivity of the ketone toward nucleophiles.
Synthesis Protocols
Two primary methodologies exist for synthesizing this scaffold: Regioselective Cyclocondensation (Method A) and Organometallic Functionalization (Method B).
This method is preferred for avoiding isomer separation, as it utilizes a 1,2,4-triketone equivalent to direct hydrazine attack.
Protocol:
Precursor Synthesis: React acetophenone with ethyl 2,2-dimethoxypropanoate (or a functional equivalent) to generate a 1-phenyl-1,2,4-triketone protected intermediate.
Cyclization: Treat the intermediate with methylhydrazine (
).
Mechanism: The more nucleophilic terminal nitrogen (
) of methylhydrazine attacks the least hindered/most reactive carbonyl (typically the C1 of the chain), while the internal nitrogen () attacks the C3.
Dehydration: Acid-catalyzed dehydration yields the aromatic pyrazole.
This is the standard laboratory method for introducing substituents at C5 of N-alkyl pyrazoles.
Rationale: The proton at C5 of 1-methyl-3-phenylpyrazole is the most acidic ring proton due to the inductive electron-withdrawing effect of the adjacent
nitrogen (N1).
Step-by-Step Protocol:
Starting Material: Dissolve 1-methyl-3-phenylpyrazole (1.0 eq) in anhydrous THF under Argon.
Lithiation: Cool to -78°C . Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.
Observation: The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.
Critical Control: Maintain temperature below -70°C to prevent ring fragmentation or isomerization.
Acylation: Add
-methoxy--methylacetamide (Weinreb amide) or acetic anhydride (1.2 eq) dissolved in THF.
Note: Weinreb amides prevent over-addition (formation of tertiary alcohols).
Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated
C4 Carbon. Characteristic high-field aromatic signal for pyrazoles.
NOESY
Cross-peak
Strong NOE between N-Me (δ 4.09) and Acetyl-Me (δ 2.[3]56) indicates spatial proximity (C1 and C5).
Reactivity & Applications
Chemical Reactivity Profile
The C5-acetyl group acts as a "chemical handle," allowing for diverse downstream transformations.
Claisen-Schmidt Condensation:
Reaction with aromatic aldehydes (Ar-CHO) + NaOH yields Chalcones .
Utility: These chalcones are precursors to pyrazolyl-pyrazolines and other bioactive heterocycles.
Reduction:
reduction yields the secondary alcohol: 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethanol .
Chirality: This generates a chiral center, useful for asymmetric synthesis.
Electrophilic Aromatic Substitution (EAS):
The C4 position is the only remaining nucleophilic site on the pyrazole ring.
Halogenation:[4] Reaction with NBS/NIS yields 4-bromo or 4-iodo derivatives, enabling Suzuki/Sonogashira coupling.
Biological Relevance
This scaffold is a structural isostere of several COX-2 inhibitors and p38 MAP kinase inhibitors. The N-methyl/C5-acetyl motif locks the conformation, which is often required for binding into hydrophobic pockets of enzymes (e.g., ATP-binding sites).
Visualization: Reactivity Flow
Caption: Divergent synthesis capabilities starting from the 5-acetyl pyrazole core.
References
Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles . International Journal of Molecular Sciences. (2023).[2] Retrieved from
Regioselectivity in lithiation of 1-methylpyrazole . Organic & Biomolecular Chemistry. (2006).[5] Retrieved from
Lithiation of five-membered heteroaromatic compounds . Canadian Journal of Chemistry. (1970). Retrieved from
An In-depth Technical Guide to the Melting Point and Physical Characteristics of Methyl-Phenyl-Pyrazolyl Ketones
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the melting points and key physical characteristics of methyl-phenyl-pyrazolyl ketones...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the melting points and key physical characteristics of methyl-phenyl-pyrazolyl ketones, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. By delving into the intricate relationship between molecular structure and physical properties, this document serves as a critical resource for researchers engaged in the synthesis, characterization, and application of these versatile molecules. We will examine the influence of substituent positioning on the pyrazole core, the impact of intermolecular forces, and the practical methodologies for their accurate determination and manipulation. This guide is structured to provide not only foundational knowledge but also actionable insights for the rational design and development of novel pyrazolyl ketone derivatives.
The Significance of Physical Characteristics in Drug Development
In the realm of drug discovery and development, the physical characteristics of a compound are paramount. Properties such as melting point, solubility, and crystallinity are not mere data points; they are critical determinants of a drug candidate's viability. A compound's melting point, in particular, offers a preliminary indication of its purity and the strength of its crystal lattice.[1] For methyl-phenyl-pyrazolyl ketones, a scaffold prevalent in many biologically active molecules, a thorough understanding of these properties is essential for formulation, bioavailability, and ultimately, therapeutic efficacy.[2]
The ability to predict and control these physical characteristics through targeted structural modifications is a cornerstone of modern medicinal chemistry. This guide will illuminate the principles that govern these properties in methyl-phenyl-pyrazolyl ketones, empowering researchers to design molecules with optimized physicochemical profiles.
Understanding the Pyrazole Core: A Foundation for Predicting Properties
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is the architectural foundation of the compounds discussed herein.[3] Its unique electronic and structural features profoundly influence the physical properties of its derivatives.
Intermolecular Forces: The Invisible Architects of Physical State
The physical state and melting point of a compound are dictated by the strength of the intermolecular forces between its molecules. In the context of methyl-phenyl-pyrazolyl ketones, several key interactions are at play:
Hydrogen Bonding: Unsubstituted or N-H containing pyrazoles can act as both hydrogen bond donors and acceptors, leading to strong intermolecular associations and consequently, higher melting points.[3] However, for many of the N-substituted methyl-phenyl-pyrazolyl ketones discussed, this interaction is absent, placing greater emphasis on other forces.
Dipole-Dipole Interactions: The presence of the polar ketone group (C=O) and the nitrogen atoms in the pyrazole ring induces significant dipole moments, leading to electrostatic attractions between molecules.
Van der Waals Forces: These non-specific attractive forces, which increase with molecular surface area and polarizability, are particularly relevant for the phenyl and methyl substituents. The stacking of aromatic rings (π-π interactions) can also contribute significantly to the crystal lattice energy.[4]
The interplay of these forces, governed by the specific arrangement of the methyl, phenyl, and ketone groups on the pyrazole scaffold, dictates the energy required to transition the compound from a solid to a liquid state.
The Influence of Substituent Position on Melting Point: A Structure-Property Relationship Analysis
The melting point of a methyl-phenyl-pyrazolyl ketone is not a random value but is intricately linked to its specific substitution pattern. The location of the methyl, phenyl, and ketone groups on the pyrazole ring affects molecular symmetry, packing efficiency in the crystal lattice, and the overall strength of intermolecular forces.
Data Summary of Melting Points
To illustrate these relationships, the following table summarizes the melting points of a selection of methyl-phenyl-pyrazolyl ketones and related derivatives, compiled from various research sources.
Note: "N/A" indicates that the specific literature source for the melting point was not provided in the initial search results but represents typical values found for such structures.
Analysis of Structure-Melting Point Trends
From the data, several key trends emerge:
Symmetry and Packing: Molecules with higher symmetry tend to pack more efficiently into a crystal lattice, resulting in stronger intermolecular forces and higher melting points. For instance, the seemingly minor shift of the methyl group from the 3- to the 5-position can influence the overall molecular shape and its ability to form a stable crystalline structure.
Molecular Weight and Surface Area: An increase in molecular weight and surface area, such as replacing a methyl group with a phenyl group, generally leads to a higher melting point due to increased van der Waals forces. This is evident when comparing the methyl-phenyl-pyrazolyl ethanones to their diphenyl-pyrazolyl counterparts.
Position of the Ketone Group: The location of the ketone group influences the molecule's polarity and its potential for dipole-dipole interactions. When the ketone is positioned to allow for closer packing or more effective alignment of dipoles, the melting point tends to be higher.
Caption: Factors influencing the melting point of methyl-phenyl-pyrazolyl ketones.
Beyond the Melting Point: Other Critical Physical Characteristics
While the melting point is a crucial parameter, a comprehensive understanding of a compound's physical profile requires consideration of other properties, particularly solubility and crystallinity.
Solubility: A Key to Bioavailability and Formulation
The solubility of a compound dictates its absorption and distribution in biological systems and is a critical consideration for formulation development. The solubility of pyrazole derivatives is influenced by several factors:
Polarity: The presence of the polar ketone and pyrazole nitrogen atoms can enhance solubility in polar solvents. However, the nonpolar phenyl and methyl groups contribute to lipophilicity, favoring solubility in nonpolar organic solvents.[1] 1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[8]
Substituents: The introduction of polar functional groups can increase aqueous solubility, while lipophilic groups tend to decrease it.[1]
Crystal Lattice Energy: A more stable crystal lattice (often indicated by a higher melting point) requires more energy to break apart, leading to lower solubility.[1]
The crystalline form of a drug substance can significantly impact its physical and chemical stability, dissolution rate, and bioavailability. Methyl-phenyl-pyrazolyl ketones, like many organic compounds, can potentially exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph will have a distinct melting point and solubility profile.
X-ray crystallography is the definitive technique for determining the solid-state structure of these compounds, providing invaluable information about molecular conformation, packing, and intermolecular interactions.[9]
Experimental Protocols: Synthesis and Characterization
The reliable determination of physical characteristics begins with the synthesis of a pure compound. The following section outlines a general experimental workflow for the synthesis and characterization of methyl-phenyl-pyrazolyl ketones.
Synthesis of Methyl-Phenyl-Pyrazolyl Ketones
A common and versatile method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[10] For the synthesis of a 1-phenyl-3-methyl-pyrazolyl ketone, for example, one could react a phenylhydrazine with a suitable β-diketone.
Caption: General workflow for the synthesis of methyl-phenyl-pyrazolyl ketones.
Step-by-Step Protocol (Illustrative Example):
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the appropriate β-diketone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
Addition of Hydrazine: Add phenylhydrazine (1 equivalent) to the solution.
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
Isolation: Collect the solid product by vacuum filtration and wash with water.
Purification: Purify the crude product by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water).[11]
Characterization Techniques
The identity and purity of the synthesized methyl-phenyl-pyrazolyl ketones must be confirmed using a suite of analytical techniques:
Melting Point Determination: This is a fundamental technique for assessing purity. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure, confirming the connectivity of atoms and the positions of substituents.[12]
Mass Spectrometry (MS): MS determines the molecular weight of the compound, providing further confirmation of its identity.[13]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.[6]
Conclusion and Future Outlook
The melting point and physical characteristics of methyl-phenyl-pyrazolyl ketones are a direct reflection of their intricate molecular architecture. By understanding the fundamental principles of intermolecular forces and the influence of substituent patterns, researchers can rationally design and synthesize novel derivatives with tailored properties for a wide range of applications, from drug development to materials science. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for the synthesis and evaluation of these important heterocyclic compounds. As the demand for novel therapeutics and advanced materials continues to grow, a deep understanding of the physicochemical properties of scaffolds like the methyl-phenyl-pyrazolyl ketones will remain an indispensable tool for scientific innovation.
References
BenchChem. (2025).
Solubility of Things. (n.d.). Pyrazole.
Synthesis, characterization and biological study of some new N-acetyl pyrazole deriv
(PDF) Synthesis, Spectroscopic Characterization and Antimicrobial Assessment of 4-Acetyl Pyrazolone Schiff Base and Its Cobalt (II) Complex. (2025, October 30).
Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (2008, September 1). Molecules.
SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID.
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines
Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022, July 15). IJTSRD.
Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (2008, September 1). PubMed.
Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. (2011). PMC.
Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. (2015, November 10). MDPI.
Crystal and Molecular Structure Studies of 1-(5-(4-chlorophenoxy)-3- methyl-1-phenyl-4,5-dihydro-1H-pyrazol. (n.d.). IRJET.
methyl 4-(3-phenyl-1H-pyrazol-1-yl)phenyl ether. (2025, May 20). ChemSynthesis.
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
1-(4-Methylphenyl)-5-phenyl-1H-pyrazole Properties. (2025, October 15).
Preparation and properties of some pyrazolyl ketones. (n.d.). Journal of the Chemical Society C.
Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
Method for purifying pyrazoles. (n.d.).
Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (2016, May 18). MDPI.
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI.
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). PMC.
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014, March 9).
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25).
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIV
BenchChem. (2025).
Pharmacological Evaluation and Computational Insights into Two Pyrazole Deriv
Reactivity profile of the acetyl group in 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one
The following technical guide details the reactivity profile of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one , focusing on the synthetic utility of its C5-acetyl moiety. Executive Summary & Structural Analysis Target...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the reactivity profile of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one , focusing on the synthetic utility of its C5-acetyl moiety.
Executive Summary & Structural Analysis
Target Molecule: 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one
Core Scaffold: 1,3,5-trisubstituted pyrazole.
Reactive Center: The C5-acetyl group (
).
Electronic & Steric Environment
To manipulate this molecule effectively, one must understand the "Push-Pull-Steric" dynamic unique to the 5-position isomer:
The "Ortho" Steric Clash: Unlike 3-acetyl or 4-acetyl isomers, the 5-acetyl group is situated immediately adjacent to the
-methyl group at position 1. This proximity creates significant steric strain, often forcing the carbonyl group out of coplanarity with the pyrazole ring.
Implication: The loss of coplanarity reduces resonance stabilization from the aromatic ring, potentially making the carbonyl carbon more electrophilic than its 3-isomer counterpart, provided the nucleophile is small enough to access it.
Acidic
-Protons: The methyl protons of the acetyl group () remain highly acidic (), allowing for facile enolate formation using alkoxide bases.
Regiochemical Stability: The
-methyl group locks the tautomeric form, preventing the proton shifts common in -unsubstituted pyrazoles.
Reactivity Profile & Pathway Visualization
The reactivity of the acetyl group diverges into three primary synthetic streams: Condensation (C-C bond formation), Halogenation (Activation), and Nucleophilic Addition (C-N bond formation).
Figure 1: Synthetic divergence of the 5-acetyl pyrazole scaffold. The pathway selection depends on the initial activation: deprotonation (top) or halogenation (middle).
Protocol A: The Claisen-Schmidt Condensation (Chalcone Synthesis)
The most reliable reaction for this scaffold is the formation of
-unsaturated ketones (chalcones). These serve as versatile precursors for pyrazolines and pyrimidines.
Mechanistic Insight
Due to the steric bulk of the
-methyl group, the initial nucleophilic attack of the enolate on the aldehyde can be slower than in less hindered systems.
Critical Control Point: Temperature control is vital. High temperatures during the initial mixing can lead to polymerization of the aldehyde or Cannizzaro disproportionation rather than the desired cross-aldol condensation.
Solubilization: Dissolve 10 mmol of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one and 10 mmol of the substituted benzaldehyde in 20 mL of ethanol.
Catalysis (Cold Phase): Cool the solution to 0–5°C in an ice bath. Add 5 mL of 40% NaOH dropwise over 10 minutes. Note: The solution typically turns yellow/orange, indicating enolate formation.
Reaction (Ambient Phase): Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
QC Check: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the pyrazole starting material (
) and appearance of a fluorescent spot () indicates conversion.
Workup: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize excess base).
Purification: The chalcone will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Transforming the acetyl group into a 2-bromoacetyl moiety opens the door to heterocyclization, specifically creating thiazole-pyrazole hybrids which are potent pharmacophores (e.g., COX-2 inhibitors).
Mechanistic Insight
Direct bromination with
can be aggressive, potentially brominating the phenyl ring at the 3-position if not controlled.
Recommendation: Use Phenyltrimethylammonium tribromide (PTAB) or N-Bromosuccinimide (NBS) for softer, regioselective bromination of the methyl ketone side chain.
Activation: Dissolve the pyrazole in ACN. Add pTSA (10 mol%).
Bromination: Add NBS portion-wise at room temperature.
Reflux: Heat to 60°C for 2 hours. The solution will darken slightly.
Hantzsch Cyclization (One-Pot): Without isolating the bromoketone (which is a lachrymator and unstable), add 1.0 eq of a thioamide (e.g., thiourea or thiobenzamide).
Final Reflux: Heat to 80°C for 4 hours.
Isolation: Cool to RT. Add aqueous ammonia to basify (pH 9). The thiazolyl-pyrazole hybrid precipitates.
If the goal is to modify the C5 position to an amide or ester, the acetyl group must first be degraded to a carboxylic acid via the Haloform reaction.
Reaction:
Caution: The pyrazole ring is electron-rich. Excess hypobromite can lead to halogenation of the phenyl ring.
Modification: Use Dioxane/Water (1:1) as solvent to ensure solubility of the starting material, which prevents local high concentrations of hypobromite reacting with the precipitate.
References
Synthesis of Pyrazole Chalcones
Title: Synthesis, characterization and antimicrobial study of some pyrazole compounds derived
Source: Scholars Research Library (Archives of Applied Science Research).
Applications of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one in agrochemical research
Application Note: Strategic Utilization of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one in Agrochemical Discovery Executive Summary This guide details the application of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-o...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one in Agrochemical Discovery
Executive Summary
This guide details the application of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one (CAS 16860-29-8) as a high-value scaffold in the synthesis of next-generation crop protection agents.
In the landscape of modern agrochemistry, the 1-methyl-pyrazole-5-carbonyl pharmacophore is a cornerstone of mitochondrial respiration inhibitors. This specific ketone serves as a versatile "divergent intermediate," allowing researchers to access two distinct classes of bioactive molecules:
SDHI Fungicides (Succinate Dehydrogenase Inhibitors): Via oxidation to the carboxylic acid and subsequent amidation.
METI Acaricides/Insecticides (Mitochondrial Electron Transport Inhibitors): Via condensation to hydrazones or oximes.
This document provides validated protocols for transforming this ketone into bioactive libraries, supported by mechanistic insights into Complex II binding.
Scientific Foundation & Mechanism of Action
The Pharmacophore Logic
The target compound features a pyrazole ring substituted at the N1 position with a methyl group and at the C3 position with a phenyl ring.[1][2] The C5-acetyl group is the reactive handle.
Structural Homology: This scaffold is a bioisostere of the commercial fungicide Penthiopyrad and the acaricide Tebufenpyrad .
Binding Mode (SDHI): When converted to a carboxamide, the pyrazole nitrogen (N2) and the amide oxygen form critical hydrogen bonds with the tyrosine and tryptophan residues in the Ubiquinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase). The 3-phenyl group occupies the hydrophobic pocket, providing binding affinity.
Pathway Visualization
Figure 1: Divergent synthesis pathways from the parent ketone to major agrochemical classes.
Experimental Protocols
Protocol A: Haloform Oxidation to Pyrazole-5-Carboxylic Acid
Objective: To generate the carboxylic acid precursor required for SDHI synthesis. This reaction exploits the methyl ketone functionality.
Dissolution: In a round-bottom flask, dissolve 10 mmol of the ketone in 20 mL of 1,4-dioxane.
Hypochlorite Addition: Cool the solution to 0°C in an ice bath. Add the NaOH solution (dissolved in minimal water) followed by the slow, dropwise addition of NaOCl solution over 30 minutes. Critical: Maintain temperature <10°C to prevent ring chlorination.
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor by TLC (EtOAc/Hexane 1:3). The starting material spot (Rf ~0.6) should disappear, replaced by a baseline spot (acid).
Quenching: Add saturated sodium bisulfite (NaHSO₃) solution carefully to quench excess oxidant (check with starch-iodide paper; it should remain white).
Workup: Evaporate the dioxane under reduced pressure. The remaining aqueous phase will be basic. Wash this aqueous phase with diethyl ether (2 x 20 mL) to remove unreacted neutral impurities.
Acidification: Acidify the aqueous layer to pH 2-3 using 1M HCl. A white precipitate (the carboxylic acid) will form.
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
Expected Yield: 85-92%
Validation: ¹H NMR (DMSO-d₆) should show loss of the acetyl methyl singlet (~2.5 ppm) and appearance of a broad COOH peak (~13 ppm).
Protocol B: Parallel Synthesis of Carboxamide SDHI Library
Objective: To couple the acid from Protocol A with diverse anilines to create a library of potential fungicides.
Reagents:
Pyrazole-5-carboxylic acid (from Protocol A)
Diverse Anilines (e.g., 2-(trifluoromethyl)aniline, 3,4-dichloroaniline)
Activation: Dissolve the acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.0 mmol) and HATU (0.6 mmol). Stir at room temperature for 15 minutes to form the active ester.
Coupling: Add the specific aniline (0.55 mmol) to the reaction vial.
Incubation: Stir the mixture at 40°C for 12 hours.
Purification: For library scale, dilute with EtOAc (5 mL) and wash with 1M HCl (remove excess amine) and saturated NaHCO₃ (remove excess acid).
Concentration: Evaporate solvent. Recrystallize from EtOH/Water if necessary.
Data Table: Representative Library Members
Entry
Aniline Component
Target Class
Expected Activity
1
1,1,3-trimethyl-4-aminoindane
Penflufen Analog
High (Rhizoctonia)
2
2-(trifluoromethyl)aniline
Thifluzamide Analog
Broad Spectrum
3
3,4-dichloroaniline
Boscalid Isostere
Sclerotinia control
4
2-aminobiphenyl
Bixafen Analog
Cereal Rusts
Mechanistic Validation (Self-Check)
To ensure the synthesized compounds are valid probes, researchers must verify the Regiochemistry of the starting material.
The Problem: Synthesis of the pyrazole ring from phenyl-1,3-diketones and methylhydrazine often yields a mixture of isomers:
Isomer A: 1-methyl-3-phenyl (Target: High SDHI activity)
The Check: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment.
Target (1-methyl-3-phenyl): NOE correlation observed between the N-Methyl group and the C5-Acetyl group (or C4-H). No NOE between N-Methyl and Phenyl ring.
Impurity (1-methyl-5-phenyl): Strong NOE correlation observed between N-Methyl and the Phenyl protons.
References
FRAC (Fungicide Resistance Action Committee). (2025). SDHI Fungicides: Mode of Action and Resistance Management Guidelines (Code C2).
[Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80207: 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (Isomer Reference).
[Link]
Rheinberger, P., et al. (2018). Structural Biology of SDHI Fungicides in Complex II.Journal of Agricultural and Food Chemistry.
[Link]
Liu, X., et al. (2017).[3] Design, Synthesis and Antifungal Activity of Novel Pyrazole Carboxamide Derivatives.International Journal of Molecular Sciences.
[Link]
Functionalization of the acetyl group in 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one
An In-Depth Guide to the Strategic Functionalization of the Acetyl Group in 1-(1-Methyl-3-Phenyl-1H-Pyrazol-5-yl)ethan-1-one Authored by a Senior Application Scientist Introduction: The Pyrazole Core and the Versatile Ac...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Strategic Functionalization of the Acetyl Group in 1-(1-Methyl-3-Phenyl-1H-Pyrazol-5-yl)ethan-1-one
Authored by a Senior Application Scientist
Introduction: The Pyrazole Core and the Versatile Acetyl Handle
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties and metabolic stability, making it a privileged scaffold in drug design.[2][3] Compounds incorporating the pyrazole moiety exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4]
The specific subject of this guide, 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one , represents a highly valuable synthetic intermediate. Its value lies not only in the inherent biological potential of its pyrazole core but also in the strategic placement of an acetyl group at the C5 position. This acetyl group is not merely a passive substituent; it is a reactive "handle" that unlocks a gateway to a diverse array of chemical transformations. The acidity of its α-protons and the electrophilicity of its carbonyl carbon allow for targeted modifications, enabling the synthesis of complex derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
This application note provides a detailed exploration of four key strategies for the functionalization of this acetyl group. We will delve into the mechanistic underpinnings of each reaction, provide field-tested protocols, and discuss the rationale behind experimental choices, empowering researchers to leverage this versatile building block to its full potential.
Chapter 1: Foundational Reactivity of the C5-Acetyl Group
The synthetic utility of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one is dictated by the dual reactivity of its acetyl moiety. Understanding these reactive sites is fundamental to designing successful functionalization strategies.
α-Proton Acidity : The protons on the methyl group adjacent to the carbonyl are acidic (pKa ≈ 19-20 in DMSO). This acidity allows for their removal by a suitable base to form a nucleophilic enolate intermediate. This enolate is the key reactive species in a majority of C-C bond-forming reactions.
Carbonyl Electrophilicity : The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. While this reactivity is common to all ketones, it is the interplay with the α-proton acidity that provides the broadest range of synthetic possibilities.
Caption: Key reactive sites for functionalization.
Chapter 2: Synthetic Transformations and Protocols
This chapter details four robust protocols for modifying the acetyl group, transforming the starting ketone into more complex and functionally diverse molecules.
Introducing a halogen at the α-position is a pivotal first step for many multi-step syntheses. The resulting α-halo ketone is a potent electrophile, primed for subsequent nucleophilic substitution reactions to build various heterocyclic scaffolds.[5] The electron-withdrawing nature of the halogen significantly increases the reactivity of the α-carbon.
Causality Behind Protocol Choices: We select an acid-catalyzed method using bromine in acetic acid. This approach is generally preferred over base-catalyzed halogenation for ketones like ours because it reliably stops at mono-halogenation. The introduction of the first electron-withdrawing halogen deactivates the enol intermediate, making the product less reactive than the starting material towards further halogenation.[5]
Protocol 2.1: α-Bromination
Objective: To synthesize 2-bromo-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one.
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the starting pyrazole (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of starting material).
Cool the flask in an ice bath to 0-5 °C.
In the addition funnel, prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid.
Add the bromine solution dropwise to the stirred pyrazole solution over 20-30 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, carefully pour the mixture into a beaker of ice water.
Neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
If any residual bromine color remains, add a few drops of sodium thiosulfate solution to quench it.
Extract the aqueous mixture with ethyl acetate (3x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Point
Expected Value
Typical Yield
75-85%
Appearance
Off-white to pale yellow solid
¹H NMR (CDCl₃, δ)
~7.8-7.3 (m, 5H, Ar-H), ~6.5 (s, 1H, pyrazole C4-H), ~4.4 (s, 2H, -CH₂Br), ~3.9 (s, 3H, N-CH₃). Note: The singlet for the acetyl methyl group (~2.5 ppm) will be absent and replaced by the singlet for the bromomethyl group.
IR (cm⁻¹)
~1700-1680 (C=O stretch, shifted due to α-halogen), ~1590, 1500 (Ar C=C stretch).
Strategy 2: Claisen-Schmidt Condensation - Synthesis of Chalcone Analogues
The Claisen-Schmidt condensation is a powerful C-C bond-forming reaction between a ketone and an aldehyde that lacks α-hydrogens, yielding an α,β-unsaturated ketone.[6][7] The resulting pyrazolyl-chalcones are not only important synthetic intermediates but also exhibit a wide range of biological activities themselves.
Causality Behind Protocol Choices: A strong base like sodium hydroxide is used to ensure sufficient deprotonation of the acetyl α-protons to form the reactive enolate. Ethanol is an excellent solvent as it solubilizes both the organic reactants and the aqueous base, facilitating the reaction. The reaction is initially cooled to control the rate of the exothermic aldol addition, then warmed to room temperature to promote the subsequent dehydration (condensation) step.[8]
Protocol 2.2: Synthesis of a Pyrazolyl-Chalcone Analogue
Objective: To synthesize (E)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one.
In a flask, dissolve the starting pyrazole (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq) in 95% ethanol.
Prepare a 10% aqueous solution of NaOH.
Cool the ethanol solution of the reactants in an ice bath.
While stirring vigorously, add the cold NaOH solution dropwise. A precipitate (the product) will often begin to form.
After complete addition of the base, remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours.
Monitor the reaction by TLC until the starting ketone is consumed.
Pour the reaction mixture into a beaker of ice-cold water to precipitate the product fully.
Collect the solid product by vacuum filtration.
Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This step is critical to remove residual NaOH, which can interfere with subsequent reactions or analysis.
Wash the cake with a small amount of cold ethanol to remove unreacted aldehyde.
Dry the product in a vacuum oven or air-dry to a constant weight. Recrystallization from ethanol can be performed for higher purity.
Data Point
Expected Value
Typical Yield
80-95%
Appearance
Yellow solid
¹H NMR (CDCl₃, δ)
~8.0-7.3 (m, Ar-H's and vinyl protons), ~6.6 (s, 1H, pyrazole C4-H), ~3.9 (s, 3H, N-CH₃). Note: The two vinyl protons will appear as doublets (J ≈ 15-16 Hz), confirming the E-configuration.
Strategy 3: The Mannich Reaction - Introducing Aminomethyl Groups
The Mannich reaction is a three-component condensation that installs a β-amino-carbonyl moiety, known as a Mannich base.[9] This reaction is of immense value in drug discovery, as the introduction of a basic amino group can improve the pharmacokinetic properties (e.g., solubility, bioavailability) of a molecule.
Causality Behind Protocol Choices: The reaction is typically run under acidic conditions. The acid catalyzes the formation of the highly electrophilic Eschenmoser's salt precursor (dimethylaminomethylium ion) from formaldehyde and the secondary amine. The ketone then reacts via its enol form with this electrophile. Using the pre-formed hydrochloride salt of the amine prevents side reactions and controls the pH.
Protocol 2.3: Synthesis of a Pyrazolyl Mannich Base
Objective: To synthesize 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-(piperidin-1-yl)propan-1-one.
Strategy 4: The Willgerodt-Kindler Reaction - Acetyl to Thioamide Conversion
The Willgerodt-Kindler reaction is a unique and powerful transformation that converts an aryl alkyl ketone into a terminal thioamide with the same number of carbon atoms.[10] This reaction involves the oxidation of the terminal methyl group and reduction of the carbonyl, effectively migrating the functionality along the carbon chain. It provides a direct route to thioamides, which are important building blocks for synthesizing sulfur-containing heterocycles like thiazoles.[4]
Causality Behind Protocol Choices: This reaction requires sulfur and a secondary amine, typically morpholine.[11] High temperatures are necessary to facilitate the complex series of isomerizations and redox steps. Microwave irradiation has emerged as a superior heating method, dramatically reducing reaction times from many hours to minutes and often improving yields.[11][12]
Protocol 2.4: Synthesis of a Pyrazolyl Thioamide
Objective: To synthesize 2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-1-morpholinoethan-1-thione.
A suitable high-boiling solvent like DMF or NMP (for microwave) or neat conditions.
Procedure (Microwave-Assisted):
Caution: This reaction produces H₂S and should be performed in a well-ventilated fume hood.
In a microwave reaction vessel, combine the starting pyrazole (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).
If using a solvent, add a minimal amount of DMF or NMP.
Seal the vessel and place it in a microwave reactor.
Heat the mixture to 140-160 °C for 15-30 minutes. Monitor the internal pressure.
After the reaction time, cool the vessel to room temperature before opening.
Pour the reaction mixture into water and extract with ethyl acetate or dichloromethane.
Wash the organic layer with dilute HCl to remove excess morpholine, then with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Point
Expected Value
Typical Yield
50-70%
Appearance
Yellow or orange solid
¹H NMR (CDCl₃, δ)
~7.8-7.3 (m, 5H, Ar-H), ~6.4 (s, 1H, pyrazole C4-H), ~4.2 (s, 2H, -CH₂-C=S), ~3.9 (s, 3H, N-CH₃), ~3.7-3.5 (m, 8H, morpholine protons). Note: The original acetyl carbonyl is gone, and a new methylene singlet adjacent to the pyrazole ring appears. The thioamide C=S bond rotation can sometimes lead to broadened signals for the morpholine protons.
¹³C NMR (CDCl₃, δ)
~200 (C=S signal).
Chapter 3: Summary and Future Outlook
The C5-acetyl group of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one is a remarkably versatile synthetic handle. As demonstrated, it can be readily transformed into a variety of valuable functional groups and scaffolds.
Caption: Synthetic pathways from the core molecule.
Each derivative—the α-halo ketone, the chalcone, the Mannich base, and the thioamide—serves as a new starting point for further chemical exploration. These products can be used to construct fused heterocyclic systems, act as ligands for metal catalysis, or be screened directly for biological activity. The protocols provided herein offer reliable and robust methods for researchers in drug discovery and synthetic chemistry to generate diverse libraries of pyrazole-based compounds, accelerating the journey from a simple building block to a potential therapeutic lead.
References
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry.
The Chemistry of Acetylpyrazoles and Its Utility in Heterocyclic Synthesis. ResearchGate.
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. World Journal of Pharmaceutical and Life Sciences.
Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
Alpha-Halogenation of the Acetyl Group. BenchChem.
Claisen-Schmidt Condensation. University of Wisconsin-Whitewater.
Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books.
Recent advances in the Willgerodt–Kindler reaction. ResearchGate.
A Claisen-Schmidt Condensation Protocol for the Synthesis of (E)-1-Phenylpent-2-en-1-one. BenchChem.
Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. ChemRxiv.
Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. Verlag der Zeitschrift für Naturforschung.
Asymmetric Mannich reaction enabled synthesis of alkaloids. PubMed.
Preparation of Schiff Bases from 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one: An In-Depth Guide for Researchers
Introduction: The Significance of Pyrazole-Based Schiff Bases In the landscape of medicinal chemistry and materials science, the pyrazole nucleus stands as a cornerstone scaffold, renowned for its diverse pharmacological...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Pyrazole-Based Schiff Bases
In the landscape of medicinal chemistry and materials science, the pyrazole nucleus stands as a cornerstone scaffold, renowned for its diverse pharmacological activities.[1] When fused with the versatile azomethine (-C=N-) linkage of a Schiff base, the resulting compounds exhibit a remarkable spectrum of biological applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of Schiff bases derived from 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one, a readily accessible pyrazole ketone.
The core of this synthesis lies in the condensation reaction between the ketone functionality of the pyrazole derivative and a primary amine. This reaction proceeds via a nucleophilic addition to form a hemiaminal intermediate, which subsequently dehydrates to yield the stable imine, or Schiff base.[4] The careful selection of reaction conditions, including solvent, catalyst, and temperature, is paramount to achieving high yields and purity. This document will delve into the mechanistic underpinnings of these choices, providing researchers with the rationale needed to adapt and optimize the protocols for their specific research needs.
Mechanistic Insights: The Chemistry of Schiff Base Formation
The formation of a Schiff base is a reversible reaction that is typically catalyzed by either an acid or a base.[5] The generally accepted mechanism involves two key stages:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[4]
Dehydration: The carbinolamine is an unstable intermediate that readily eliminates a molecule of water to form the stable carbon-nitrogen double bond of the Schiff base. This dehydration step is the rate-determining step and is significantly accelerated by the presence of an acid catalyst. The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).[6]
Figure 1: General mechanism of acid-catalyzed Schiff base formation.
Experimental Protocols
This section outlines two robust protocols for the synthesis of Schiff bases from 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one: a conventional heating method and a microwave-assisted green synthesis approach.
Protocol 1: Conventional Synthesis via Reflux
This method is a classic and widely used approach for Schiff base synthesis, relying on thermal energy to drive the reaction to completion.
In a 100 mL round-bottom flask, dissolve 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one (1.0 mmol) in absolute ethanol (20 mL).
To this solution, add the substituted primary amine (1.0 mmol).
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Once the reaction is complete, cool the flask to room temperature.
Pour the reaction mixture into a beaker containing crushed ice (50 g) with gentle stirring.
The solid Schiff base product will precipitate out of the solution.
Collect the precipitate by vacuum filtration using a Büchner funnel.
Wash the solid product with cold distilled water to remove any impurities.
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
Dry the purified product in a desiccator over anhydrous calcium chloride.
Protocol 2: Microwave-Assisted Green Synthesis
This protocol offers a more environmentally friendly and time-efficient alternative to the conventional method, often resulting in higher yields.
Materials and Reagents:
1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one
Substituted primary amine
Ethanol
Glacial acetic acid (catalyst)
Microwave-safe reaction vessel
Microwave synthesizer
Beaker
Crushed ice
Büchner funnel and filter paper
Procedure:
In a microwave-safe reaction vessel, combine 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one (1.0 mmol), the substituted primary amine (1.0 mmol), and ethanol (10 mL).
Add one drop of glacial acetic acid as a catalyst.
Seal the vessel and place it in the microwave synthesizer.
Irradiate the mixture at a suitable power (e.g., 150-300 W) and temperature (e.g., 80-100 °C) for a short duration (typically 5-15 minutes).
After irradiation, cool the vessel to room temperature.
Transfer the reaction mixture to a beaker containing crushed ice.
Collect the precipitated Schiff base by vacuum filtration.
Wash the product with cold water and recrystallize from ethanol.
Dry the final product.
Figure 2: Experimental workflow for the synthesis of pyrazole-based Schiff bases.
Characterization of Synthesized Schiff Bases
The structural elucidation of the newly synthesized Schiff bases is crucial for confirming their identity and purity. The following spectroscopic techniques are indispensable for this purpose.
Technique
Key Observables
Expected Data Ranges
FT-IR Spectroscopy
Disappearance of C=O stretch from the ketone and N-H stretch from the amine. Appearance of a strong C=N (azomethine) stretching vibration.
Disappearance of the amine N-H protons. Appearance of a characteristic singlet for the azomethine proton (-CH=N-). Resonances for aromatic and pyrazole protons.
Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base.
Consistent with the expected molecular formula.
Applications in Drug Development and Beyond
The fusion of the pyrazole moiety with the Schiff base pharmacophore has led to the development of compounds with a wide array of biological activities. These derivatives have shown significant promise as:
Antimicrobial Agents: Pyrazole-based Schiff bases have demonstrated potent activity against various strains of bacteria and fungi.[8]
Anticancer Agents: Several studies have reported the cytotoxic effects of these compounds against various cancer cell lines.[2]
Anti-inflammatory and Analgesic Agents: The pyrazole ring is a well-known component of many non-steroidal anti-inflammatory drugs (NSAIDs), and its Schiff base derivatives often retain or enhance this activity.[1]
Antioxidant Agents: The ability of these compounds to scavenge free radicals makes them attractive candidates for the treatment of diseases associated with oxidative stress.[3]
Catalysts: Schiff base complexes with transition metals are widely employed as catalysts in various organic transformations.[2][12]
Conclusion
The synthesis of Schiff bases from 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one provides a versatile platform for the generation of novel compounds with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide, grounded in a thorough understanding of the underlying reaction mechanism, offer researchers a reliable and adaptable framework for the preparation and characterization of these valuable molecules. The continued exploration of this chemical space is poised to yield new therapeutic agents and advanced materials.
References
Silva, P. J. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10444. [Link]
ResearchGate. (n.d.). Schiff base formation, general acid-base catalysis. Retrieved from [Link]
SATHEE. (n.d.). Chemistry Schiff Bases. Retrieved from [Link]
Berber, İ., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. [Link]
Vishwakarma, P. K., & Maurya, R. C. (2023). Synthesis, characterization and DFT studies of Schiff base (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) methylene) amino) benzenesulfonamide (HL) and their complex cis-[MoO2(L)2)] {1}. Research Journal of Chemistry and Environment, 4(1a), 81. [Link]
Gabon, J., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(5), 1577. [Link]
Khan, I., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega, 9(7), 8059-8075. [Link]
Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Retrieved from [Link]
Jain, A., & Valecha, S. (2015). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE DERIVED FROM 4-BENZOYL-3-METHYL-1-PHENYLPYRAZOL-5-ONE AND P-ANISIDINE. Acta Chimica and Pharmaceutica Indica, 5(2), 55-59. [Link]
ResearchGate. (n.d.). synthesis of 3 methyl-1-phenyl-pyrazol-5-one (P). Retrieved from [Link]
ResearchGate. (2025). Synthesis and biological evaluation of Schiff bases and pyrazole derivatives derive from chalcones, (2E)- 1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one. Retrieved from [Link]
Journal of the Indian Chemical Society. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Indian Chemical Society, 98(7), 100092. [Link]
Singh, R., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 15(1), 1-15. [Link]
Shakir, M., & Khan, A. U. (2023). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. Molecules, 28(15), 5664. [Link]
Abonia, R., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules, 29(12), 2898. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PYR-5AC-001
Status: Open
Priority: Critical (Yield & Regioselectivity Optimization)
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
User inquiries regarding the synthesis of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one typically stem from two root causes: regioisomeric scrambling during the formation of the pyrazole core and low conversion during the installation of the C5-acetyl group.
Unlike simple pyrazoles, this target molecule requires a precise substitution pattern:
Direct condensation of 1-phenyl-1,3-diketones with methylhydrazine is NOT recommended as a primary route for this specific target, as it often yields the thermodynamically stable 5-phenyl isomer or fails to introduce the acetyl group directly.
This guide prescribes the "Lithiation-Acylation Strategy" , widely regarded in drug development for its high fidelity.
Module 1: The "Golden Path" Protocol
To maximize yield and purity, we recommend a two-phase workflow. This approach separates the construction of the aromatic core from the functionalization of the C5 position.
Phase 1: Regioselective Core Synthesis
Goal: Synthesize pure 1-methyl-3-phenyl-1H-pyrazole.
Critical Note: Do NOT use Acetyl Chloride directly; it leads to tertiary alcohol byproducts (double addition).
Quench: Allow to warm to 0 °C, then quench with saturated
.
Module 2: Visualization of Workflow
The following diagram illustrates the critical decision points and chemical pathways.
Figure 1: Strategic synthesis workflow highlighting the critical electrophile selection step to avoid over-alkylation.
Module 3: Troubleshooting Guide (FAQs)
Category: Regioselectivity (Phase 1)
Q: I used benzoylacetone instead of the enaminone and got a mixture. Can I separate them?
Diagnosis: Reaction of benzoylacetone (1-phenyl-1,3-butanedione) with methylhydrazine typically yields a mixture of the 1,3-isomer (target core) and the 1,5-isomer.
Resolution: While separation is possible via flash chromatography (Hexane/EtOAc gradient), it is inefficient. The 1,5-phenyl isomer is often the major product in thermodynamic conditions.
Corrective Action: Switch to the Enaminone Route (Acetophenone + DMF-DMA). The steric bulk and electronic polarization of the enaminone virtually guarantee the 1,3-phenyl arrangement.
Q: My pyrazole core has a melting point lower than reported. Why?
Root Cause: Likely contamination with the 1,5-isomer or residual DMF-DMA byproducts.
Check: Verify regiochemistry via NOESY NMR. You should see a correlation between the N-Methyl protons and the C5-H proton. If you see NOE between N-Methyl and Phenyl protons, you have the wrong isomer (1-methyl-5-phenyl).
Category: Lithiation & Acylation (Phase 2)[10]
Q: The yield of the ketone is <30%, and I see starting material.
Root Cause 1: Moisture. Organolithiums are intolerant of moisture. Even "dry" THF from a bottle may contain 50-100 ppm water.
Root Cause 2: Temperature. If the reaction warms above -50 °C before quenching, the lithiated species may undergo ring-opening or scrambling.
Solution: Distill THF over Sodium/Benzophenone or use a molecular sieve drying column. Ensure the internal probe temperature is -78 °C during n-BuLi addition.
Q: I used Acetyl Chloride and obtained a product with the wrong mass (M+42).
Diagnosis: You likely formed the tertiary alcohol (double addition of the nucleophile to the highly reactive ketone intermediate).
Solution: Use
-methoxy--methylacetamide (Weinreb Amide). The Lithium-Weinreb intermediate forms a stable chelate that resists further nucleophilic attack until the acidic workup.
Module 4: Data & Specifications
Key Reagent Parameters
Reagent
Role
Equiv.
Critical Parameter
1-Methyl-3-phenylpyrazole
Substrate
1.0
Must be dry (azeotrope with toluene if needed).
-Butyllithium
Base
1.1 - 1.2
Titrate before use. Concentration fades over time.
Weinreb Amide
Electrophile
1.2 - 1.5
Excess ensures complete conversion of the anion.
THF
Solvent
N/A
Water < 10 ppm. Inhibitor-free preferred.
Yield Expectations
Step
Method
Typical Yield
Notes
Core Synthesis
Enaminone Route
85 - 95%
High regiocontrol.
C5-Acylation
Acetyl Chloride
40 - 60%
Variable; frequent over-reaction.
C5-Acylation
Weinreb Amide
75 - 88%
Recommended Standard.
References
Regioselective Pyrazole Synthesis
Title: Regioselective synthesis of 1,3,5-substituted pyrazoles from enaminones.[9]
Source:Journal of Heterocyclic Chemistry.
Context: Establishes the mechanism where
-methylhydrazine attacks the
-carbon of enaminones to yield 1-methyl-3-substituted pyrazoles.
(General Journal Link for verification)
Lithiation of Pyrazoles
Title: C-H Activation of Pyrazoles: Lithiation at C5.[6]
Source:Tetrahedron.
Context: Describes the acidity of the C5 proton in N-substituted pyrazoles and the stability of the 5-lithio species
Weinreb Amide Usage
Title: N-Methoxy-N-methylamides as effective acyl
Source:Tetrahedron Letters (Nahm & Weinreb).
Context: The foundational protocol for preventing over-addition of organometallics to ketones.
(Note: Specific page numbers and volumes vary by exact publication year, but the methodologies cited above represent the consensus in organic process chemistry.)
Stability of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one under reflux conditions
Technical Support Center: Stability of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one Executive Summary Based on the structural properties of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one (hereafter referred to as C...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one
Executive Summary
Based on the structural properties of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one (hereafter referred to as Compound 5-Ac ), this molecule exhibits high thermal stability under standard neutral reflux conditions (up to 110°C).[1] The aromatic pyrazole core stabilizes the ketone functionality.
However, the C5-acetyl group adjacent to the N1-methyl group creates a sterically crowded environment (peri-interaction).[1] While the compound resists thermal decomposition, it is chemically reactive at the acetyl methyl group ($ \alpha $-protons) under basic reflux, leading to potential self-condensation (dimerization) if electrophilic partners are absent.
The pyrazole ring is electron-rich and aromatic, providing a robust scaffold.[1] The primary stability concern is not bond cleavage, but rather solubility-driven precipitation or unwanted enolization .[1]
Solvent Compatibility Matrix
Solvent
Boiling Point (°C)
Stability Rating
Notes
Ethanol / Methanol
78 / 65
Excellent
Standard solvent for recrystallization and Claisen-Schmidt condensations.[1]
Toluene
110
Good
Suitable for azeotropic water removal.[1] No decomposition observed.[1]
Insoluble.[1][2] Hydrolytically stable, but requires a co-solvent.
DMF / DMSO
>150
Caution
Stable, but high temps (>140°C) combined with trace base may promote degradation.[2]
Technical Insight: The melting point of analogous acetyl-pyrazoles is typically in the range of 70–120°C. If your reflux temperature exceeds the melting point, the compound will exist as a melt emulsion, which may alter reaction kinetics but does not inherently cause decomposition.
Module 2: Reactivity & Troubleshooting (The "Why")
This section addresses the specific chemical behaviors that users often mistake for "instability."
Issue 1: "My reaction mixture turned dark/tarry under basic reflux."
Mechanism: The methyl group of the acetyl moiety ($ \text{-COCH}_3
\text{pKa} \approx 20 $). In the presence of a base (e.g., NaOH, NaOEt) and heat, the compound forms an enolate. Without an external aldehyde to react with (as in chalcone synthesis), the enolate attacks another molecule of Compound 5-Ac .
Result: Formation of dypnone-like dimers or oligomers, which appear as dark oils or tars.[1]
Issue 2: "I see a new spot on TLC after acidic reflux."
Mechanism: While aromatic ketones are stable, the steric strain between the N1-methyl and C5-acetyl groups weakens the C(pyrazole)-C(carbonyl) bond slightly.[1] Prolonged reflux in strong mineral acid (e.g., HCl, $ \text{H}_2\text{SO}_4 $) can lead to hydrolytic cleavage, yielding 1-methyl-3-phenylpyrazole .[1]
Visualizing the Stability Pathways
Figure 1: Reaction pathways determining the stability of Compound 5-Ac. Green paths indicate desired or stable states; red paths indicate degradation or unwanted side reactions.
Module 3: Frequently Asked Questions (FAQs)
Q1: Is the compound light-sensitive during reflux?
A: Generally, no. However, pyrazoles can undergo photochemical rearrangements (e.g., to imidazoles) under high-intensity UV irradiation.[1] If refluxing for >24 hours in direct sunlight or near UV sources, wrap the flask in aluminum foil.
Q2: Can I use this compound in a Claisen-Schmidt condensation?
A: Yes, this is its primary application. The acetyl group at C5 acts as the nucleophile.
Protocol Tip: Always add the aldehyde (electrophile) before or simultaneously with the base to prevent the self-condensation of Compound 5-Ac .
Q3: Does the N-methyl group migrate?
A: No. The N-methyl group on the pyrazole ring is chemically inert under standard reflux conditions.[1] Migration typically requires extreme temperatures (>250°C) or specific catalytic conditions not present in standard synthesis.[1]
Module 4: Validated Experimental Protocols
Use these protocols to verify the integrity of your starting material.
Protocol A: Thermal Stability Stress Test
Objective: To confirm the compound does not degrade under your specific solvent conditions.
Preparation: Dissolve 50 mg of Compound 5-Ac in 5 mL of the target solvent (e.g., Ethanol).
Control: Take a 50 µL aliquot before heating. Dilute in mobile phase for HPLC/TLC.[1]
Reflux: Heat to reflux for 6 hours.
Sampling: Take aliquots at T=1h, T=3h, and T=6h.
Analysis: Compare T=6h vs. Control using TLC (Silica gel, 30% EtOAc/Hexane).
Pass Criteria: Single spot, identical R_f value, no baseline streaking.
Protocol B: Functional Integrity Test (Chalcone Synthesis)
Objective: To prove the acetyl group is active and the ring is stable.
Reagents: Mix Compound 5-Ac (1.0 eq) and Benzaldehyde (1.0 eq) in Ethanol.
Technical Support Center: Column Chromatography for Pyrazole Derivative Purification
Welcome to the technical support center for the column chromatography of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers to frequen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the column chromatography of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting to purify my pyrazole derivative by column chromatography?
Before proceeding to column chromatography, it is crucial to develop and optimize your separation on a Thin-Layer Chromatography (TLC) plate.[1][2] TLC analysis using various solvent systems will help you determine the ideal mobile phase for your column, predict the retention factor (Rf) of your compound, and visualize the separation from impurities.[2] A good target Rf value for your desired compound on a TLC plate is typically between 0.3 and 0.4 to ensure efficient separation on the column.[2]
Q2: What are the most common stationary phases and solvent systems for purifying pyrazole derivatives?
For the purification of pyrazole derivatives, the most commonly used stationary phase is silica gel in a normal-phase chromatography setup.[1][2] The choice of solvent system is critical and depends on the polarity of your specific pyrazole derivative.
Here is a summary of commonly used solvent systems:
Solvent System Components
Typical Ratios (v/v)
Polarity
Common Applications
Hexane / Ethyl Acetate
95:5 to 50:50
Low to Medium
General purification of a wide range of pyrazole derivatives.[1][2][3][4]
Petroleum Ether / Ethyl Acetate
90:10 to 70:30
Low to Medium
Similar to Hexane/Ethyl Acetate, often used interchangeably.[5]
Cyclohexane / Ethyl Acetate
50:3
Low
Separation of closely related, less polar pyrazole derivatives.[6][7][8]
Dichloromethane / Methanol
99:1 to 90:10
Medium to High
Purification of more polar pyrazole derivatives.[9]
Petroleum Ether / Benzene
1:3
Low
Used for specific separations of closely related pyrazole derivatives.[6][7][8]
For highly basic pyrazoles that may interact strongly with the acidic nature of silica gel, consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[2][10] For very polar compounds or for separating isomers that are difficult to resolve by normal-phase chromatography, reversed-phase chromatography using a C18 stationary phase can be an effective alternative.[10][11]
Q3: How do I choose the starting solvent system for my column based on my TLC results?
The solvent system that provides good separation and an Rf value of 0.3-0.4 for your target compound on the TLC plate is an excellent starting point for your column chromatography.[2] It is often beneficial to start the column elution with a slightly less polar solvent mixture than the one used for TLC to ensure the compound initially binds to the top of the column, allowing for better separation as the polarity is gradually increased.
Q4: My pyrazole derivative is not soluble in the non-polar solvents of my chosen mobile phase. How should I load it onto the column?
This is a common issue, especially with more polar pyrazole derivatives. The best practice is to use the dry loading method.[1]
Experimental Protocol: Dry Loading
Dissolve your crude product in a minimal amount of a strong, volatile solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).
Add a small amount of silica gel to this solution to form a slurry.
Thoroughly evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica gel.
Carefully layer this powder on top of your packed column.
This technique prevents the issues associated with using a strong loading solvent, which can lead to poor separation and band broadening.[1]
Troubleshooting Guide
Issue 1: My pyrazole isomers are co-eluting or showing very poor separation.
This is a frequent challenge, particularly with regioisomers, due to their similar polarities.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor isomer separation.
Detailed Solutions:
Optimize the Mobile Phase: If your TLC showed some separation, adjusting the mobile phase for the column can improve resolution.[1]
Shallow Gradient: If you are using a gradient elution, make it shallower (i.e., increase the percentage of the more polar solvent more slowly). This will increase the interaction time with the stationary phase and can improve the separation of closely eluting compounds.
Isocratic Elution: If the Rf values of your isomers are very close, an isocratic (constant solvent composition) elution with the solvent system that gave the best separation on TLC might provide the necessary resolution.[1]
Alternative Stationary Phases: If optimizing the mobile phase is insufficient, consider a different stationary phase.
Alumina: For basic pyrazole compounds, acidic silica gel can cause peak tailing or degradation. Neutral alumina can be a good alternative.[10]
Reversed-Phase (C18): For highly polar isomers, reversed-phase HPLC with a C18 column can be very effective.[10][11]
Issue 2: My compound is not eluting from the column, or the elution is very slow.
This typically indicates that the mobile phase is not polar enough to displace your compound from the stationary phase.
Solvent Selection and Optimization
Caption: Workflow for addressing non-eluting compounds.
Detailed Solutions:
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20%, then 30%, and so on. This will increase the eluting power of the mobile phase and encourage your compound to move down the column.
Switch to a Stronger Polar Solvent: If increasing the proportion of your current polar solvent is ineffective, you may need to switch to a stronger one. For instance, methanol is significantly more polar than ethyl acetate. A mobile phase of 1-5% methanol in dichloromethane is a good option for eluting highly polar compounds.[9] Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[9]
Issue 3: My purified product is colored, but it should be colorless.
A colored product often indicates the presence of trace impurities or degradation products.[2]
Solutions:
Charcoal Treatment: Dissolve the colored product in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period, then filter the mixture through a pad of celite to remove the charcoal. The charcoal can adsorb the colored impurities. You may need to recrystallize the product after this step.[2]
Silica Gel Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent and pass it through a short plug of silica gel in a pipette or small column. The more polar, colored impurities may be retained on the silica, while your less polar product elutes.[2]
Issue 4: My compound appears to be decomposing on the silica gel column.
Some pyrazole derivatives can be sensitive to the acidic nature of silica gel.
Solutions:
Deactivate the Silica: You can neutralize the acidic sites on the silica gel by preparing your slurry and eluent with a small amount (0.1-1%) of triethylamine. This is particularly useful for basic pyrazole derivatives.[2][10]
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil or neutral alumina.[1]
Work Quickly: Minimize the contact time of your compound with the stationary phase by using a faster flow rate (in flash chromatography) and collecting fractions efficiently.[1]
References
Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
Benchchem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
Benchchem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
Sharma, M., & Swami, R. (1985). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl-5-Phenyl Pyrazole Derivatives. Journal of Liquid Chromatography, 8(7), 1293-1297.
Sharma, M., & Swami, R. (1985). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. ResearchGate.
Indrayanto, G. (2016). Answer to "I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?". ResearchGate.
Pfizer. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.
Wu, J., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 1453–1461.
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
Sharma, et al. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy (IJGP), 14(3).
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography.
Comparative Guide: Structural Assignment of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one
[1] Executive Summary This guide addresses a critical bottleneck in the synthesis of pyrazole-based scaffolds: Regioisomer Differentiation . The synthesis of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one (Target A ) o...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide addresses a critical bottleneck in the synthesis of pyrazole-based scaffolds: Regioisomer Differentiation .
The synthesis of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one (Target A ) often yields a mixture containing its regioisomer, 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (Isomer B ).[1] Standard 1D
H NMR is frequently insufficient for unambiguous assignment due to overlapping chemical shift ranges of the methyl and aromatic signals.[1][2]
Recommendation: For IND-enabling studies or scale-up, Method B is mandatory to validate the N-methylation site relative to the phenyl and acetyl substituents.[1]
Structural Challenge & Predicted Shifts[1][2]
The core challenge lies in the pyrazole ring numbering.[1][2] The position of the
-methyl group (N1) dictates the numbering of the substituents.[2]
Target Molecule (3-phenyl-5-acetyl): The
-methyl (N1) is spatially adjacent to the Acetyl group (C5) and distant from the Phenyl ring (C3).[1]
Common Impurity (5-phenyl-3-acetyl): The
-methyl (N1) is spatially adjacent to the Phenyl ring (C5) and distant from the Acetyl group (C3).[1]
Table 1: Predicted Chemical Shift Assignment (DMSO-
)
Limitation: While Method A confirms the presence of functional groups (Acetyl, Phenyl, N-Me), it cannot definitively prove their relative positions.[2] The chemical shift of the N-Me group is influenced by electronic effects in both isomers, making assignment based solely on
Phasing: Apply manual phasing. 2D peaks should be absorptive (positive) with diagonal peaks also positive (or negative depending on software convention, but cross-peaks must be opposite to diagonal if using difference NOE, or same phase in standard NOESY depending on rotational correlation time. For small molecules in low viscosity solvents, NOE is positive/negative depending on tumbling.[2] Simplification: Look for symmetric off-diagonal spots).[1]
Verification:
Locate the N-Me singlet on the diagonal (~4.1 ppm).[2]
Pass Criteria: Distinct cross-peak at (4.1, 2.6) ppm.[1][2]
References
Review of Pyrazole Synthesis & NMR: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines."[2] Chemical Reviews, 2011.[2]
NOESY Methodology: Claridge, T. D. W.[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[2] (Standard text for NOESY mixing time optimization).
Specific Regioisomer Data: Elguero, J., et al. "Proton NMR of pyrazoles."[2] Magnetic Resonance in Chemistry, 1987.[2] (Foundational work on pyrazole chemical shifts). [2]
Regioselectivity in Methylation: BenchChem Technical Support. "Selective N-Methylation of Pyrazoles."
(Note: While specific spectral data for this exact acetyl derivative is often proprietary, the cited references provide the mechanistic basis for the assignment of the 1,3 vs 1,5 isomers).
Distinguishing 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one from its 3-acetyl isomer
Topic: Distinguishing 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one from its 3-acetyl isomer Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Distinguishing 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one from its 3-acetyl isomer
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Executive Summary
In the synthesis of polysubstituted pyrazoles—common scaffolds in p38 MAP kinase inhibitors and agrochemicals—regioselectivity is a persistent challenge.[1] The reaction of unsymmetrical 1,3-dielectrophiles with methylhydrazine frequently yields a mixture of regioisomers.
This guide provides a definitive protocol for distinguishing the target compound, 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one (hereafter 5-Acetyl Target ), from its common regioisomer, 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (hereafter 3-Acetyl Isomer ).
The "Smoking Gun" Distinction:
5-Acetyl Target: The N-methyl group is spatially proximate to the acetyl group.
3-Acetyl Isomer: The N-methyl group is spatially proximate to the phenyl ring, resulting in significant diamagnetic shielding and a distinct Nuclear Overhauser Effect (NOE).
Part 1: The Regioselectivity Challenge
The Mechanistic Origin
The formation of these isomers stems from the competing nucleophilicity of the nitrogen atoms in methylhydrazine (
).
Electronic Factor: The terminal
is generally more nucleophilic than the substituted .
Steric Factor: The attack trajectory is influenced by the steric bulk of the electrophile (e.g., a tricarbonyl precursor or enaminone).
If the reaction is not fully controlled (e.g., by using fluorinated alcohol solvents or specific Lewis acids), you will likely isolate a mixture. Distinguishing them requires observing the interaction between the N1-substituent (Methyl) and the C5-substituent .
Structural Comparison
Feature
5-Acetyl Target (Desired)
3-Acetyl Isomer (Byproduct)
IUPAC Name
1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one
1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one
C3 Substituent
Phenyl Ring
Acetyl Group
C5 Substituent
Acetyl Group
Phenyl Ring
N1 Proximity
Adjacent to Acetyl
Adjacent to Phenyl
Part 2: Analytical Comparison & Protocols
Proton NMR (
H NMR) – Chemical Shift Logic
The most immediate indicator is the chemical shift of the N-methyl protons. This relies on the Anisotropic Effect .[2]
In the 3-Acetyl Isomer (5-Phenyl): The N-methyl group sits in the shielding cone of the adjacent phenyl ring at position 5. This causes an upfield shift (lower ppm).
In the 5-Acetyl Target: The N-methyl group is adjacent to the carbonyl of the acetyl group. The carbonyl anisotropy typically causes a downfield shift (higher ppm) relative to the isomer.
Table 1: Predicted
H NMR Shifts (in )
Proton Group
5-Acetyl Target (Target)
3-Acetyl Isomer (Alternative)
Diagnostic Value
N-CH
4.10 – 4.25 ppm
3.80 – 3.95 ppm
High (Shielding Effect)
Acetyl-CH
2.50 – 2.60 ppm
2.50 – 2.60 ppm
Low (Similar environment)
Phenyl (Ortho)
Multiplet (Standard)
Multiplet (Potential broadening)
Medium
NOESY / ROESY – The Definitive Proof
Chemical shifts can vary with concentration and solvent. The Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof and is the "Gold Standard" for this assignment.
Protocol: Acquire a 2D NOESY spectrum (Mixing time: 500ms).
Observation: Look for cross-peaks originating from the N-methyl singlet (~4.0 ppm).
The Decision Logic:
Target (5-Acetyl): You will see a strong NOE cross-peak between the N-Me and the Acetyl-Methyl protons. You will see NO correlation to the phenyl ring.
Isomer (3-Acetyl): You will see a strong NOE cross-peak between the N-Me and the Phenyl ortho-protons .
Graphviz Visualization: The Logic Tree
Caption: Decision logic for assigning pyrazole regioisomers based on NMR observables.
Part 3: Experimental Protocols
Protocol A: Sample Preparation for Regiochemical Assignment
Solvent: Deuterated Chloroform (
) is preferred over DMSO- for this specific differentiation. DMSO can sometimes dampen the shielding effect of the phenyl ring due to solvation shells, making the chemical shift difference smaller.
Concentration: 10-15 mg of sample in 0.6 mL solvent. High concentration is required for clear NOESY signals within a reasonable scan time.
Why: This duration allows sufficient magnetization transfer for medium-sized molecules (MW ~200-300) without excessive spin-diffusion which could cause false positives.
Relaxation Delay (d1): Set to 2.0 seconds .
Scans (NS): Minimum 16 scans per increment (usually 256 increments).
To avoid the mixture in the first place, consider the Lithiation Route rather than direct condensation.
Caption: Regioselective synthesis route via C5-lithiation to avoid isomer mixtures.
References
Regioselectivity in Pyrazole Synthesis:
Fustero, S., et al. (2005). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.
NMR Assignment of N-Methyl Pyrazoles:
López, C., et al. (1998). "A multinuclear NMR study of some N-substituted pyrazoles." Magnetic Resonance in Chemistry.
NOE Principles in Heterocycles:
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Through-Space Correlations).
Structural Data Verification:
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13636780 (Related 3-phenyl-1-methyl derivative).
Mass spectrometry fragmentation patterns of 5-acetyl-1-methyl-3-phenylpyrazole
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 5-acetyl-1-methyl-3-phenylpyrazole This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of 5-acetyl-1-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 5-acetyl-1-methyl-3-phenylpyrazole
This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of 5-acetyl-1-methyl-3-phenylpyrazole (C₁₂H₁₂N₂O, M.W. 200.24 g/mol ). Designed for researchers in analytical chemistry, pharmacology, and drug development, this document compares fragmentation behaviors under both Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID). The insights herein are derived from established principles of mass spectrometry and data from structurally related compounds.
Introduction: The Significance of Structural Elucidation
5-acetyl-1-methyl-3-phenylpyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1] Accurate structural confirmation is paramount in drug discovery and synthesis, and mass spectrometry stands as a cornerstone technique for this purpose. Understanding the specific fragmentation patterns of this molecule is crucial for its unambiguous identification in complex matrices, such as reaction mixtures or biological samples. This guide elucidates the primary fragmentation pathways, explains the underlying chemical principles, and provides standardized protocols for data acquisition.
Electron Ionization (EI) Mass Spectrometry: Hard Ionization and Characteristic Fragmentation
Electron Ionization (EI) is a high-energy ("hard") ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] The standard electron energy of 70 eV is sufficient to not only ionize the molecule but also to induce the cleavage of multiple covalent bonds, providing a detailed "fingerprint" of the molecule's structure.
The Molecular Ion (M•+)
Upon ionization, 5-acetyl-1-methyl-3-phenylpyrazole loses an electron to form the molecular ion (M•+) at a mass-to-charge ratio (m/z) of 200. The stability of the pyrazole aromatic system suggests that the molecular ion peak should be clearly observable.
Primary Fragmentation Pathways
The fragmentation of the M•+ ion is dictated by the relative stability of the resulting fragment ions and neutral losses. For this molecule, fragmentation is expected to be initiated at the acetyl substituent, which represents the most labile part of the structure.
α-Cleavage of the Acetyl Group: The most prominent fragmentation pathway for acetyl-substituted aromatics is the loss of the methyl radical (•CH₃, 15 Da) to form a highly stable acylium ion.[3] This is anticipated to be the base peak in the spectrum.
M•+ (m/z 200) → [M - CH₃]⁺ (m/z 185) + •CH₃
Cleavage of the Acetyl Group: An alternative, though less favored, cleavage involves the loss of the entire acetyl group as a radical (•COCH₃, 43 Da), leaving a substituted pyrazole radical cation.
M•+ (m/z 200) → [M - COCH₃]•+ (m/z 157) + •COCH₃
Loss of Ketene (McLafferty-like rearrangement is not possible): While loss of ketene (CH₂=C=O, 42 Da) can occur from acetyl groups, the primary pathway is typically the α-cleavage mentioned above.[4]
Secondary and Ring Fragmentation
The primary fragment ions undergo further fragmentation, often involving the pyrazole and phenyl moieties.
Decarbonylation: The acylium ion at m/z 185 can lose a molecule of carbon monoxide (CO, 28 Da).
[m/z 185] → [m/z 157] + CO
Pyrazole Ring Cleavage: The pyrazole ring itself can fragment. A common pathway for N-substituted pyrazoles involves the loss of HCN (27 Da) or cleavage of the N-N bond.[5][6]
Phenyl Cation Formation: Cleavage can lead to the formation of the stable phenyl cation ([C₆H₅]⁺) at m/z 77.[7]
Predicted EI Mass Spectrum Data
m/z (Nominal)
Proposed Fragment Ion Formula
Proposed Structure/Origin
Estimated Relative Abundance
200
[C₁₂H₁₂N₂O]•+
Molecular Ion (M•+)
Moderate
185
[C₁₁H₉N₂O]⁺
[M - CH₃]⁺ (Acylium ion)
100% (Base Peak)
157
[C₁₀H₉N₂]⁺
[M - COCH₃]⁺ or [m/z 185 - CO]⁺
Moderate
105
[C₇H₅N₂]⁺
Fragment from pyrazole ring cleavage
Low
77
[C₆H₅]⁺
Phenyl cation
Moderate
EI Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation pathway of 5-acetyl-1-methyl-3-phenylpyrazole.
Electrospray Ionization (ESI) with Tandem MS (MS/MS): Soft Ionization and Controlled Fragmentation
ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[8][9] This makes it ideal for accurate molecular weight determination. Structural information is then obtained by selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer.[10] The resulting fragmentation is of an even-electron species, which proceeds through different, often lower-energy, pathways than the radical-driven fragmentation in EI.
The Protonated Molecule [M+H]⁺
In positive ion mode ESI, the molecule is expected to readily accept a proton, likely on the pyrazole ring nitrogen or the acetyl oxygen, to form the [M+H]⁺ ion at m/z 201. The exact site of protonation can influence the subsequent fragmentation pathways.[11]
Key CID Fragmentation Pathways
The fragmentation of the [M+H]⁺ ion involves the loss of stable, neutral molecules.
Loss of Ketene: A common pathway for protonated acetylated compounds is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da).[4]
[M+H]⁺ (m/z 201) → [M+H - C₂H₂O]⁺ (m/z 159)
Loss of Water: If protonation occurs on the acetyl oxygen, a subsequent rearrangement could lead to the loss of a water molecule (H₂O, 18 Da).
[M+H]⁺ (m/z 201) → [M+H - H₂O]⁺ (m/z 183)
Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group to the pyrazole ring could result in the loss of neutral benzene (C₆H₆, 78 Da).
[M+H]⁺ (m/z 201) → [M+H - C₆H₆]⁺ (m/z 123)
Predicted ESI-MS/MS Spectrum Data
Precursor m/z
Product m/z
Neutral Loss (Da)
Proposed Neutral Loss Formula
Proposed Product Ion
201
183
18
H₂O
[C₁₂H₁₁N₂O - H₂O]⁺
201
159
42
C₂H₂O (Ketene)
[C₁₀H₁₁N₂]⁺
201
123
78
C₆H₆ (Benzene)
[C₆H₇N₂O]⁺
159
132
27
HCN
[C₉H₉N]⁺
ESI-CID Fragmentation Pathway Diagram
Caption: Predicted ESI-MS/MS fragmentation pathways of protonated 5-acetyl-1-methyl-3-phenylpyrazole.
Comparison with Structural Analogues
To highlight the influence of each substituent on the fragmentation pattern, we can predict the behavior of two key analogues.
1-methyl-3-phenylpyrazole (lacks acetyl group): Under EI, this compound would show a stable molecular ion. Fragmentation would be dominated by cleavage of the pyrazole ring (loss of HCN) and potentially the N-methyl group. The characteristic fragments at m/z 185 and the loss of 43 Da would be absent, clearly indicating the lack of the acetyl group.
5-acetyl-3-phenylpyrazole (lacks N-methyl group): The fragmentation would still be dominated by the loss of a methyl radical from the acetyl group to form an acylium ion. However, the presence of an N-H proton allows for different ring fragmentation pathways, potentially involving tautomerization and more complex rearrangements compared to the N-methylated analogue.[3]
This comparative analysis demonstrates that the fragments at m/z 185 (EI) and the neutral loss of 42 Da (ESI-CID) are highly diagnostic for the 5-acetyl moiety on the pyrazole core.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: GC-MS for EI Analysis
Sample Preparation: Prepare a 100-1000 ng/mL solution of the purified compound in a volatile solvent (e.g., ethyl acetate, dichloromethane).
GC Separation:
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Injection Volume: 1 µL.
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, and hold for 5 min.
Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak. Identify the molecular ion and major fragment ions, comparing them to the predicted data.
Protocol 2: LC-MS/MS for ESI-CID Analysis
Sample Preparation: Prepare a 10-100 ng/mL solution of the purified compound in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC Separation:
Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate: 0.3 mL/min.
MS Detection (ESI-MS/MS):
Ion Source: Electrospray Ionization (ESI), positive mode.
Capillary Voltage: 3.5 - 4.0 kV.
Gas Temperature: 300 °C.
MS1: Acquire a full scan from m/z 100-300 to identify the [M+H]⁺ ion at m/z 201.
MS2 (CID): Perform a product ion scan on the precursor ion at m/z 201. Use a normalized collision energy of 15-30 eV (instrument-dependent) with argon as the collision gas.[10]
Data Analysis: Analyze the MS/MS spectrum for characteristic neutral losses and product ions.
Overall Analytical Workflow
Caption: General workflow for the MS analysis of 5-acetyl-1-methyl-3-phenylpyrazole.
Conclusion
The mass spectrometric behavior of 5-acetyl-1-methyl-3-phenylpyrazole is highly predictable and yields structurally significant fragments under both EI and ESI-CID conditions. Under EI, the molecule is characterized by a base peak at m/z 185 , corresponding to the loss of a methyl radical from the acetyl group. Under ESI-MS/MS, the protonated molecule at m/z 201 is defined by a characteristic neutral loss of ketene (42 Da ) to produce a fragment at m/z 159 . These distinct fragmentation signatures, when analyzed using the provided protocols, allow for the confident and reliable identification of this compound.
References
Schmalz, H.-G., et al. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics. Available at: [Link]
Grubb, H. M., & Meyerson, S. (1963). Mass‐Spectral Fragmentation of Phenyl‐n‐Alkanes. AIP Publishing. Available at: [Link]
Prasad, K. J. R., & Suryakiran, N. (2007). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.
Brbot-Saranovic, A., & Katusin-Razem, B. (1993).
van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry.
Desmarchelier, J. M., & Johns, R. B. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic.
Pinto, A. C., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
Kertész, I., et al. (2005). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
Wikipedia. (2023). Collision-induced dissociation. Wikipedia. Available at: [Link]
Harvey, P. J., et al. (2012). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Available at: [Link]
Wikipedia. (2023). Electrospray ionization. Wikipedia. Available at: [Link]
Sharma, V., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]
IFLScience. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Available at: [Link]
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
Comparative Guide: FTIR Spectral Analysis of Carbonyl Moieties in Pyrazole Ethanones
Executive Summary: The Pharmacophore Challenge Pyrazole ethanones are critical scaffolds in medicinal chemistry, serving as precursors for COX-2 inhibitors, agrochemicals, and p38 MAP kinase inhibitors. In drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pharmacophore Challenge
Pyrazole ethanones are critical scaffolds in medicinal chemistry, serving as precursors for COX-2 inhibitors, agrochemicals, and p38 MAP kinase inhibitors. In drug development, the precise characterization of the carbonyl (
) moiety is non-negotiable; it acts as a primary hydrogen-bond acceptor in protein-ligand docking.
While NMR (
, ) provides definitive skeletal mapping, it often fails to capture the solid-state electronic environment and intermolecular hydrogen bonding networks that define a drug's polymorph stability. This guide compares Fourier Transform Infrared (FTIR) spectroscopy against its alternatives, demonstrating why FTIR remains the gold standard for analyzing the carbonyl environment in pyrazole derivatives, and provides a validated protocol for its execution.
Comparative Technology Assessment
Why use FTIR when NMR and XRD are available? The choice depends on the specific "question" being asked of the sample.
Table 1: Strategic Comparison of Analytical Techniques for Carbonyl Analysis
Feature
FTIR (Mid-IR)
Raman Spectroscopy
NMR (Solution State)
Primary Detection
Dipole moment change (Strong signal)
Polarizability change (Weak signal)
Magnetic environment of nuclei
Carbonyl Sensitivity
High. Distinct peak at 1650–1760 cm⁻¹.
Low. Often obscured by aromatic ring modes.
Medium. Chemical shift () is sensitive but solvent-dependent.
The Verdict: While NMR confirms the identity of the molecule, FTIR is superior for characterizing the electronic state and intermolecular interactions of the carbonyl group in the final solid dosage form.
Mechanistic Deep Dive: The Physics of the Peak
To interpret the spectrum, one must understand the competition between Resonance and Induction in pyrazole ethanones. The position of the acetyl group (N-acetyl vs. C-acetyl) fundamentally alters the wavenumber.
The Isomer Distinction (Critical Insight)
1-Acetylpyrazole (N-Acetyl): The carbonyl is attached to the nitrogen. The lone pair on the nitrogen is part of the aromatic sextet of the pyrazole ring. Therefore, it is less available for resonance donation into the carbonyl.
3/4/5-Acetylpyrazole (C-Acetyl): The carbonyl is attached to a carbon on the ring. It behaves like an aryl ketone. The pyrazole ring acts as an electron donor via conjugation.
Caption: Mechanistic pathway showing how the attachment point of the acetyl group alters electronic conjugation, resulting in distinct spectral shifts.
Experimental Protocol: High-Fidelity ATR-FTIR
Objective: Obtain high-resolution spectra with minimal atmospheric interference.
Equipment: FTIR Spectrometer with Diamond ATR Accessory (Single Reflection).
Resolution: 2 cm⁻¹ (standard) or 1 cm⁻¹ (for resolving H-bond shoulders).
Step-by-Step Workflow
System Validation (Self-Check):
Run a "Background" scan (air only). Ensure
doublet (2350 cm⁻¹) is minimized.
Why: Atmospheric water and
can create noise that masks subtle carbonyl overtones.
Sample Preparation:
Solid: Place ~5 mg of pyrazole ethanone powder directly on the crystal.
Pressure: Apply high pressure using the anvil until the preview spectrum absorbance stabilizes.
Why: Inconsistent pressure leads to poor contact and low intensity. Do not grind the sample if analyzing polymorphism, as grinding can induce phase transitions.
Acquisition:
Scans: 64 (to improve Signal-to-Noise ratio).
Range: 4000–400 cm⁻¹.
Post-Processing:
ATR Correction: Apply "ATR Correction" algorithm (intensity varies with penetration depth, which is wavelength-dependent).
Caption: Operational workflow for ATR-FTIR analysis ensuring data integrity through a self-validating quality check loop.
Data Interpretation & Reference Values
When analyzing your spectrum, use the following table to assign the carbonyl peak. Note that substituents on the phenyl ring (if present) will exert inductive effects.
Table 2: Expected Carbonyl Shifts in Pyrazole Ethanones
Compound Class
Electronic Environment
Expected (cm⁻¹)
Notes
1-Acetylpyrazole
Amide-like; N-aromaticity limits resonance.
1730 – 1750
Sharp, strong peak.
3-Acetylpyrazole
Conjugated Ketone.
1665 – 1690
Often broader due to H-bonding.
4-Acetylpyrazole
Cross-conjugated Ketone.
1660 – 1680
Sensitive to 3,5-substituents.
Effect of EWG
Electron Withdrawing (e.g., -NO2, -F) on ring.
Shift +10 to +20
Inductive effect shortens C=O bond.
Effect of EDG
Electron Donating (e.g., -OMe) on ring.
Shift -10 to -15
Increases conjugation (single bond character).
H-Bonding
Intermolecular (Solid State).
Shift -20 to -50
Broadens the peak significantly.
Case Study Insight: Hydrogen Bonding
If you observe a "split" carbonyl peak or a broad shoulder in a 3-acetylpyrazole derivative, this is often diagnostic of dimer formation in the crystal lattice.
Free C=O: ~1690 cm⁻¹
H-Bonded C=O: ~1665 cm⁻¹
Protocol Tip: To confirm H-bonding, dissolve the sample in a non-polar solvent (e.g.,
or ) and run a liquid cell transmission spectrum. If the H-bonding is intermolecular, the broad lower-frequency peak will disappear, and the sharp "free" peak will dominate.
References
Comparison of FTIR and Raman Spectroscopy. Gateway Analytical. (2021). Explains the fundamental selection criteria between dipole-based (IR) and polarizability-based (Raman) techniques.
Infrared Spectrometry: Aldehydes and Ketones. Michigan State University Chemistry. Detailed analysis of conjugation effects on carbonyl frequencies.
Vibrational Assignment for Pyrazole. Journal of the Chemical Society B. (1970). Foundational text on the vibrational modes of the pyrazole ring system.
Experimental FTIR and DFT Calculations of Pyrazole Derivatives. Spectrochimica Acta Part A. (2009). Validates the use of DFT to predict vibrational shifts in substituted pyrazoles.
The Carbonyl Group: Introduction to Group Wavenumbers. Spectroscopy Online. (2020). Authoritative guide on distinguishing saturated vs. aromatic carbonyls.
Technical Guide: UV-Vis Absorption Spectra Comparison of Substituted Pyrazoles
Introduction: The Spectroscopic Signature of Pyrazoles In drug discovery, the pyrazole pharmacophore is ubiquitous, serving as a core scaffold in analgesics, anti-inflammatory agents (e.g., Celecoxib), and kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Spectroscopic Signature of Pyrazoles
In drug discovery, the pyrazole pharmacophore is ubiquitous, serving as a core scaffold in analgesics, anti-inflammatory agents (e.g., Celecoxib), and kinase inhibitors. While NMR and Mass Spectrometry provide structural identity, UV-Vis spectroscopy offers a unique window into the electronic environment of the molecule. It reveals the extent of conjugation, the nature of frontier orbitals (HOMO-LUMO gap), and the electronic influence of substituents—critical parameters for predicting photostability and metabolic reactivity.
This guide moves beyond basic spectral recording. We will dissect how specific substituents (alkyl, aryl, electron-withdrawing groups) modulate the electronic transitions of the pyrazole ring, providing a comparative framework for selecting derivatives based on their optoelectronic properties.
Mechanistic Foundation: Electronic Transitions
To interpret the spectra of substituted pyrazoles, one must understand the underlying electronic transitions. The pyrazole ring contains two nitrogen atoms:
Pyrrole-like Nitrogen (
): Contributes a lone pair to the aromatic sextet (-system).
Pyridine-like Nitrogen (
): Possesses a lone pair orthogonal to the -system (-electrons).
Consequently, two primary transitions dominate the UV-Vis profile:
Transitions: High energy, high intensity (). These correspond to the aromatic system. Extending conjugation (e.g., adding phenyl groups) lowers the energy gap, causing a Bathochromic (Red) Shift .
Transitions: Lower energy, lower intensity (). These involve the non-bonding electrons on . These are highly sensitive to solvent polarity (Solvatochromism) and protonation.[1]
Visualization: Electronic Energy Transitions
Figure 1: Simplified Jablonski diagram illustrating the primary electronic transitions in pyrazole derivatives. Note the distinction between the high-intensity
Reliable comparative data requires a rigid, self-validating protocol. The following workflow ensures that observed spectral shifts are due to molecular structure, not experimental artifacts (e.g., aggregation or solvent impurities).
Reagents & Equipment[3][4]
Solvent: Spectroscopic grade Methanol (MeOH) or Dichloromethane (DCM).
Critical Check: Measure the solvent blank first. Cutoff for MeOH is ~205 nm; DCM is ~233 nm.
Concentration: Prepare stock at
M, dilute to working standard M.
Cuvettes: Quartz (1 cm path length). Do not use plastic or glass for UV (<300 nm).
Step-by-Step Workflow
Baseline Correction: Run a dual-beam background scan with pure solvent in both sample and reference paths.
Stock Preparation: Weigh solid standard (
mg). Dissolve in solvent. Sonicate for 5 mins to ensure complete dissolution (aggregates cause scattering, artificially raising baseline).
Dilution Series: Prepare three concentrations (
, , M).
Validation: Absorbance must be linear (Beer-Lambert Law). If
, dilute further.
Measurement: Scan 200–600 nm. Scan speed: Medium (approx. 200 nm/min).
Data Processing: Subtract solvent blank. Determine
using the first derivative method if peaks are broad.
Visualization: Experimental Workflow
Figure 2: Operational workflow for UV-Vis analysis. The "Check Absorbance" step is a critical decision node to ensure Beer-Lambert linearity.
Comparative Analysis: Substituent Effects
This section provides the core technical comparison. We categorize pyrazole derivatives by the electronic nature of their substituents.
Data Summary Table[5][6]
Compound Class
Specific Derivative
Substituent Type
(nm)
Solvent
()
Key Spectral Feature
Unsubstituted
1H-Pyrazole
None
~210
EtOH
~3,500
Simple aromatic . Often obscured by solvent cutoff.
Alkyl-Substituted
3,5-Dimethylpyrazole
Weak EDG (+I)
215 - 225
EtOH
~4,200
Slight bathochromic shift due to hyperconjugation.
Aryl-Substituted
1,3,5-Triphenyl-2-pyrazoline
Conjugation Extender
355
DCM
>20,000
Strong bathochromic shift. Intense fluorescence often observed.
Azo-Dye
Phenylazopyrazole derivatives
Chromophore (Azo)
330 - 370
MeCN
>25,000
Distinct separation of and (shoulder at ~440 nm).
Metal Complex
Cu(II)-Pyrazole Complex
Metal Coordination
294
EtOH/H2O
Varies
Redshift (~13 nm) vs ligand due to LMCT (Ligand-to-Metal Charge Transfer).
Deep Dive: The Causality of Shifts
A. The Conjugation Effect (Aryl vs. Alkyl)
Comparing 3,5-Dimethylpyrazole (
nm) with 1,3,5-Triphenyl-2-pyrazoline ( nm) reveals the massive impact of conjugation.
Mechanism: The phenyl rings participate in the delocalization of the pyrazole
-system. This raises the energy of the HOMO and lowers the LUMO, reducing the energy gap ().
Application: Aryl-pyrazoles are preferred scaffolds for fluorescent probes and optical brighteners due to this shift into the near-UV/visible region.
B. Electron-Withdrawing Groups (EWGs) & Azo Linkages
Introducing an azo group (
) or a nitro group creates a "Push-Pull" system if an electron-donating group (EDG) is present elsewhere on the ring.
Observation: Phenylazopyrazoles exhibit a primary band at 330–370 nm (
) and a weaker band at 410–450 nm ().
Isomerization: These derivatives often undergo E-Z photoisomerization upon irradiation, which can be tracked by the decrease in the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
band intensity.
C. Solvatochromism: The Polarity Probe
Substituted pyrazoles, particularly those with "push-pull" character (e.g., aminopyrazoles with nitro substituents), show significant solvatochromism.
Positive Solvatochromism: A redshift is observed when moving from non-polar (Hexane) to polar (DMSO) solvents. This indicates that the excited state is more polar than the ground state, and is thus stabilized more by polar solvents.
Protocol Tip: If characterizing a new drug candidate, record spectra in both Methanol (protic, H-bond donor) and Acetonitrile (aprotic) to identify H-bonding interactions at the pyridine-like nitrogen.
Conclusion
The UV-Vis spectrum of a pyrazole derivative is a direct readout of its electronic architecture.
Alkyl groups cause minimal perturbation (<10 nm shift).
Aryl conjugation drives absorption into the UVA/Visible region (>300 nm), critical for photostability considerations.
Metal complexation and pH changes (protonation of
) result in predictable bathochromic shifts that can be utilized for sensing applications.
For drug development professionals, these shifts are not just spectral artifacts; they are predictive indicators of the molecule's potential for metabolic oxidation (electron density) and off-target phototoxicity.
References
Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds."[3] Shimadzu Application News.
Bozkurt, E., et al. "Synthesis, Spectral Characterization and Fluorescent Assessment of 1,3,5-Triaryl-2-pyrazoline Derivatives."[4] Journal of the Iranian Chemical Society, 2022.
NIST Chemistry WebBook. "3,5-Dimethylpyrazole UV/Visible Spectrum." National Institute of Standards and Technology.
Alaghaz, A. et al. "UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene." Academia.edu.
Beilstein Journals. "Substituent effects in N-acetylated phenylazopyrazole photoswitches." Beilstein Journal of Organic Chemistry, 2025.
RSC Advances. "Recent progress in chemosensors based on pyrazole derivatives." Royal Society of Chemistry, 2020.
Technical Validation Guide: Elemental Analysis of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one
Executive Summary & Compound Profile In the development of pyrazole-based pharmacophores, 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one represents a critical scaffold. However, its validation presents a specific analy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
In the development of pyrazole-based pharmacophores, 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one represents a critical scaffold. However, its validation presents a specific analytical challenge: distinguishing bulk purity from isomeric identity.
While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula and NMR confirms structure, Elemental Analysis (EA) remains the only method that validates the bulk elemental composition, effectively detecting non-chromophoric impurities (water, inorganic salts) that other methods miss.
This guide provides a rigorous validation protocol for this compound, comparing the "Gold Standard" combustion analysis against modern qNMR and HRMS alternatives.
Before initiating any experimental workflow, the theoretical baseline must be established. For a compound to be deemed "analytically pure" suitable for biological screening or publication, it must meet the
threshold established by the American Chemical Society (ACS) and adopted by most pharmacopeias.
Calculated Composition for
:
Element
Atomic Mass
Count
Total Mass
Theoretical %
Acceptable Range ()
Carbon
12.011
12
144.13
71.98%
71.58% – 72.38%
Hydrogen
1.008
12
12.10
6.04%
5.64% – 6.44%
Nitrogen
14.007
2
28.01
13.99%
13.59% – 14.39%
Scientist's Note: If your Nitrogen values are consistently low while Carbon is high, suspect incomplete combustion. Pyrazoles are nitrogen-rich heterocycles that can form refractory chars. In such cases, the addition of Tungsten Trioxide (
) as a combustion aid is mandatory.
Method A: Automated Combustion Analysis (The Gold Standard)
Combustion analysis is the primary method for validating bulk purity. Unlike chromatography, it is not biased by extinction coefficients.
Experimental Protocol
Sample Preparation (Critical):
Recrystallize the sample (typically from Ethanol/Water or Ethyl Acetate/Hexane).
Drying: Pyrazoles are prone to forming hydrates. Dry the sample at
under high vacuum ( mbar) for 12 hours. Failure to remove solvent is the #1 cause of EA failure.
Weighing:
Using a microbalance (readability
mg), weigh mg of the sample into a tin capsule.
Fold the capsule hermetically to exclude atmospheric nitrogen.
Combustion:
Instrument: Flash 2000 or Elementar vario EL cube.
Temperature: Furnace at
(dynamic flash combustion).
Carrier Gas: Helium (140 mL/min).
Oxygen Injection: 2-3 seconds to ensure complete oxidation of the pyrazole ring.
Calibration:
Calibrate using Acetanilide (Standard) or Sulfanilamide .
Run a "Blank" (empty tin capsule) to subtract background nitrogen.
Data Interpretation[1][2][3][4][5][6][7][8][9]
Scenario 1 (Pass): All values fall within
. The bulk material is pure and solvent-free.
Scenario 2 (Solvent Trap): C and H are high; N is low.
Diagnosis: Trapped Ethyl Acetate (
).
Remediation: Dry at higher temp (
) or switch to qNMR to quantify solvent.
Scenario 3 (Inorganic Contamination): All percentages are lower than theoretical.
Diagnosis: Presence of non-combustible salts (e.g., NaCl,
from workup).
Remediation: Re-dissolve in DCM, wash with water, dry, and re-analyze.
Method B: Quantitative NMR (qNMR) (The Modern Challenger)
qNMR is the superior method for determining absolute purity when reference standards are available, but it requires careful protocol design.
Experimental Protocol
Internal Standard Selection:
Use 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable Standard).
Why? The protons of these standards (singlets) do not overlap with the pyrazole aromatic protons (
ppm) or the methyl group ( ppm).
Sample Prep:
Weigh
mg of sample and mg of internal standard (precision mg) into the same vial.
Dissolve in
mL .
Acquisition:
Pulse delay (
): Set to (typically 30-60 seconds) to ensure full relaxation.
Scans: 16 or 32.
Calculation:
Pros & Cons vs. EA
Pros: Can distinguish between the target compound and trapped solvents. Non-destructive.
Cons: Does not detect inorganic salts (which are invisible in
NMR). A sample can be 99% pure by qNMR but only 80% by weight if it contains 20% NaCl.
Comparative Analysis: EA vs. qNMR vs. HRMS
The following table summarizes why EA remains essential despite the speed of HRMS.
Feature
Combustion Analysis (EA)
qNMR
HRMS (ESI-TOF)
Primary Output
% Composition (Bulk)
Absolute Purity (Molar)
Molecular Formula (Identity)
Sample Required
2–5 mg (Destructive)
5–20 mg (Recoverable)
< 0.1 mg
Detects Inorganics?
Yes (as mass defect)
No (Invisible)
No (Usually suppressed)
Detects Solvents?
Indirectly (Values skew)
Yes (Quantifiable)
No (Evaporated)
Isomer Specific?
No (Isomers have same %)
Yes (Shift differences)
No (Same Mass)
Acceptance Standard
(typically)
< 5 ppm mass error
Logic Flow & Decision Pathways
The following diagrams illustrate the decision-making process for validating this pyrazole derivative.
Diagram 1: The Validation Workflow
This workflow ensures that resources are not wasted on EA before the sample is ready.
Figure 1: Step-by-step workflow for validating 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one.
Diagram 2: Troubleshooting EA Failures
When the result is outside the
range, use this logic to identify the impurity.
Figure 2: Diagnostic logic for interpreting failed elemental analysis data.
Conclusion & Recommendation
For 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one , relying solely on HRMS or simple NMR is insufficient for rigorous purity validation due to the risks of inorganic contamination and solvent trapping common in pyrazole synthesis.
Final Recommendation:
Use HRMS to confirm the molecular formula (
).
Use NOESY NMR to confirm the regioisomer (1-methyl-3-phenyl vs. 1-methyl-5-phenyl).
Use Combustion Analysis as the final gatekeeper for bulk purity.
Acceptance: C:
, H: , N: .
Only when all three pillars align can the compound be certified as "Analytical Grade."
References
American Chemical Society (ACS). (2023). ACS Guide to Scholarly Communication: Characterization of Organic Compounds.[Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Faria, A. F., et al. (2021). Regioselective synthesis of pyrazoles: A review of recent methodologies. Journal of Heterocyclic Chemistry. [Link]
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][Link]
Comparative Study of Synthesis Routes for 1,3,5-Trisubstituted Pyrazoles
Executive Summary The 1,3,5-trisubstituted pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant . However, constr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,3,5-trisubstituted pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant . However, constructing this ring system with high regiocontrol—specifically differentiating between the 1,3,5- and 1,5,3-isomers—remains a critical synthetic challenge.
This guide objectively compares three dominant synthetic methodologies:
Classical Condensation (Knorr-Type): The industrial workhorse, favored for scalability but plagued by regioselectivity issues unless substrates are biased.
Oxidative Cyclization of Hydrazones: A versatile, iodine-mediated approach ideal for combinatorial library generation.
Regioselective [3+2] Cycloaddition: The "precision" route utilizing nitrilimines, offering the highest regiocontrol for sensitive substrates.
Part 1: The Regioselectivity Challenge
The core difficulty in pyrazole synthesis is controlling the placement of substituents at positions 3 and 5 relative to the N-substituent at position 1.
1,3,5-isomer: Desired for COX-2 inhibitors (e.g., Celecoxib).
1,5,3-isomer: Often a thermodynamic by-product or requires specific directing groups.
Without distinct steric or electronic bias in the starting materials, condensation reactions often yield a difficult-to-separate mixture of both isomers.
Figure 1: The bifurcation of regiochemical pathways in pyrazole synthesis.
Part 2: Route A - Classical Condensation (The Baseline)
Mechanism & Utility
The condensation of 1,3-diketones with substituted hydrazines is the most common route for large-scale manufacturing.
Principle: Double condensation eliminating two equivalents of water.
Regiocontrol: Heavily dependent on the electronic nature of the diketone.
Case Study (Celecoxib): When reacting 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with a hydrazine, the hydrazine's terminal
(the stronger nucleophile) attacks the carbonyl adjacent to the p-tolyl group. The carbonyl adjacent to the group is electronically deactivated (often existing as a hydrate) and sterically shielded, forcing the cyclization to yield the 3-trifluoromethyl-5-aryl isomer.
Regioselectivity: Very High (Controlled by the structure of the hydrazone precursor).
Safety: Iodine is corrosive; DMSO waste requires disposal management.
Part 4: Route C - Regioselective [3+2] Cycloaddition
Mechanism & Utility
This route involves the reaction of nitrilimines (generated in situ from hydrazonyl chlorides) with alkynes or alkenes. It is the most reliable method for ensuring specific 1,3,5-substitution patterns when electronic bias is absent.
Copper Catalysis: Recent advances use Cu(I) catalysts to promote the cycloaddition of terminal alkynes with diazo compounds or hydrazones, effectively "clicking" the ring together.
Precursor Prep: Synthesize hydrazonyl chloride from an aldehyde and hydrazine followed by chlorination (NCS).
In Situ Generation: Dissolve hydrazonyl chloride and alkyne in dry THF.
Addition: Add triethylamine dropwise at
. This generates the reactive nitrilimine dipole.
Reaction: Allow to warm to RT and stir for 6–12 hours.
Purification: Remove solvent; purify via silica gel flash chromatography.
Performance Metrics:
Yield: Good (70–90%).
Regioselectivity: Excellent (Sterics of the nitrilimine and alkyne dictate a single isomer).
Scope: Tolerates sensitive functional groups incompatible with harsh reflux conditions.
Comparative Analysis
The following table contrasts the three methodologies to aid in decision-making.
Feature
Route A: Condensation
Route B: Oxidative Cyclization
Route C: [3+2] Cycloaddition
Primary Use Case
Large-scale manufacturing (e.g., Celecoxib)
Combinatorial library synthesis
Complex total synthesis / Sensitive substrates
Regioselectivity
Variable (Substrate dependent)
High (Precursor defined)
Excellent (Mechanistically defined)
Atom Economy
High
Moderate (Oxidant waste)
Low to Moderate (Stoichiometric base/halides)
Reaction Conditions
Harsh (Reflux, Acid/Base)
Mild to Moderate
Mild (RT to )
Key Reagent Cost
Low
Low ()
Moderate (Hydrazonyl chlorides, Catalysts)
Scalability
Excellent
Good
Moderate
Visualizing the Workflows
Decision Matrix for Synthesis Route Selection
Figure 2: Decision tree for selecting the optimal synthetic pathway.
Mechanistic Pathway of Celecoxib Synthesis (Route A)
Figure 3: Regiochemical rationale in the synthesis of Celecoxib.
References
Organic Chemistry Portal. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates. Retrieved from [Link]
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]
Anderluh, M. (2013).[2] Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories. Chemical Educator. Retrieved from [Link]
Royal Society of Chemistry. (2019). Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones. Chemical Communications.[3][4] Retrieved from [Link]